molecular formula C25H20N2O4 B2590103 (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide CAS No. 887873-59-8

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Cat. No.: B2590103
CAS No.: 887873-59-8
M. Wt: 412.445
InChI Key: AYPOYYLFJHVUAP-WJDWOHSUSA-N
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Description

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide represents a structurally novel benzofuran-carboxamide compound with research applications in intracellular calcium modulation and signal transduction pathways . This compound belongs to a class of synthetic small molecules investigated for their ability to selectively inhibit calcium release-activated calcium (CRAC) channels, which are pivotal regulators of store-operated calcium entry (SOCE) in nonexcitable cells . By modulating intracellular calcium concentrations, this chemical probe facilitates the study of downstream calcium-dependent processes including gene expression, cytokine production, and immune cell activation . The benzofuran scaffold present in this compound is recognized as a privileged structure in medicinal chemistry, with demonstrated versatility in targeting diverse enzyme and receptor families . Researchers are exploring this specific (Z)-configuren acrylamido derivative for its potential to elucidate novel mechanisms in calcium signaling pathology and to provide insights into therapeutic strategies for calcium-related disorders . The compound's structural features, including the methoxyphenyl carboxamide moiety and stereospecific acrylamido linker, contribute to its target selectivity and biological activity profile in experimental models .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPOYYLFJHVUAP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation reactions, such as the reaction between an amine and an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the benzofuran core with the methoxyphenyl and phenylacrylamido groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the amide bond, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used as probes to study biological pathways and mechanisms.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.

    Diagnostics: Used in diagnostic assays and imaging.

Industry

    Material Science:

    Agrochemicals: Used in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core may interact with hydrophobic pockets, while the methoxyphenyl and phenylacrylamido groups may form hydrogen bonds or other interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including phthalimides, hydroxamic acids, and substituted benzofurans.

Substituent Effects on Reactivity and Solubility
Compound Core Structure Key Substituents Solubility (Predicted) Reactivity Notes
(Z)-N-(4-Methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide Benzofuran - 4-Methoxyphenyl (electron-donating)
- 3-Phenylacrylamido (conjugated double bond)
Moderate (polar groups enhance solubility) Methoxy group may reduce electrophilicity; acrylamido group enables Michael addition or photo-crosslinking
3-Chloro-N-phenyl-phthalimide Phthalimide - Chloro (electron-withdrawing)
- Phenyl
Low (nonpolar substituents dominate) Chloro substituent increases electrophilicity; used in polyimide synthesis
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide - 4-Chlorophenyl
- Hydroxamic acid
Moderate (hydroxamate enhances polarity) Hydroxamic acid moiety confers metal-chelating properties (e.g., inhibition of metalloenzymes)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the chloro-substituted phthalimide , but may reduce electrophilic reactivity critical for covalent bond formation.
  • Conjugation Effects : The (Z)-configured acrylamido group provides rigidity and extended conjugation, distinguishing it from flexible alkyl chains in hydroxamic acids .

Biological Activity

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 4-methoxyphenyl isocyanate and 3-phenylacrylic acid.
  • Reaction Conditions : The reaction is typically conducted in an organic solvent under reflux conditions, often utilizing catalysts such as piperidine to facilitate the formation of the amide bond.
  • Yield and Purification : The product is purified using recrystallization techniques to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer activity.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (Huh7), demonstrating IC50 values in the low micromolar range.

Anti-Metastatic Effects

The compound also displays anti-metastatic properties, particularly in hepatocellular carcinoma models.

  • Epithelial-Mesenchymal Transition (EMT) : Research indicates that it downregulates key proteins involved in EMT, such as vimentin and MMP-9, which are critical for cancer cell migration and invasion.
  • Integrin Signaling : It inhibits integrin α7 expression, which is associated with metastatic potential in various cancers.

Case Studies

  • Huh7 Cell Line Study :
    • Findings : Treatment with this compound resulted in decreased cell viability and migration.
    • Mechanistic Insights : The compound reduced the phosphorylation of FAK/AKT signaling pathways, crucial for cell motility.
  • MCF-7 Cell Line Study :
    • Results : Demonstrated significant growth inhibition at concentrations above 5 μM after 48 hours.
    • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

Data Summary

Biological ActivityObserved EffectMechanism
AnticancerInduces apoptosisActivation of caspase pathways
Anti-MetastaticInhibits migrationDownregulation of vimentin and MMP-9
Integrin SignalingSuppresses integrin α7Inhibition of FAK/AKT pathway

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